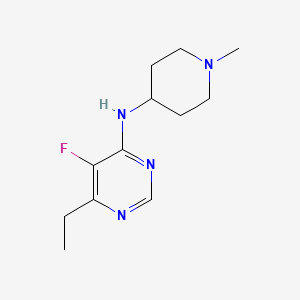

6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

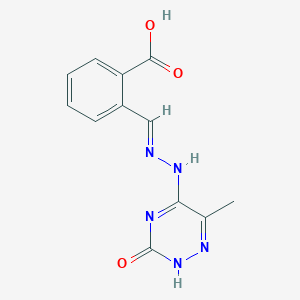

The molecular structure of 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is characterized by the presence of a pyrimidin-4-amine core, which is substituted with an ethyl group at the 6th position, a fluoro group at the 5th position, and a 1-methylpiperidin-4-yl group at the nitrogen.Chemical Reactions Analysis

While specific chemical reactions involving 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine are not available, pyrimidin-4-amine derivatives are generally involved in a variety of chemical reactions, including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .Scientific Research Applications

Synthesis and Application in Tuberculosis Treatment

The compound "6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine" and its variants show significant relevance in the synthesis of nitrogen-rich hybrid motifs. Such motifs have been synthesized through a multi-step process, including activation of a methylene group, hydrazinolysis, cyclisation, and chloro-amine coupling reactions. These compounds, particularly the one denoted as compound 8a, have shown potent anti-tubercular activity against Mycobacterium tuberculosis. The synthesized molecules also possess acceptable drug-like properties, making them suitable for further lead modification and in silico design approaches (Vavaiya et al., 2022).

Insecticidal and Antibacterial Potential

Additionally, derivatives of the compound have been synthesized and evaluated for their insecticidal and antibacterial potential. Specifically, the compounds, upon acylation, yielded mono/di-acetyl derivatives and were tested against Pseudococcidae insects and selected microorganisms, showing promising results (Deohate & Palaspagar, 2020).

Antitumor, Antifungal, and Antibacterial Properties

Further research has highlighted the synthesis and characterization of pyrazole derivatives linked to this compound class. These derivatives have been identified to possess antitumor, antifungal, and antibacterial pharmacophore sites, with their structures being elucidated through various spectroscopic methods. The biological activity against breast cancer and microbes was also confirmed, showcasing the compound's multifaceted potential in medicinal applications (Titi et al., 2020).

Pesticidal Activities

Another variant of the compound, notably 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl]-1-methylpiperidine, has been synthesized and tested for pesticidal activities against mosquito larvae and a phytopathogenic fungus. The compound and its derivatives demonstrated considerable larvicidal and fungicidal activities, indicating their potential use in pest control and plant disease management (Choi et al., 2015).

Mechanism of Action

Target of Action

It’s structurally similar to pyrimidifen , a commercial acaricide, suggesting that it may also target pests like mites .

Pharmacokinetics

The presence of a trifluoroethyl thioether group in the compound can greatly improve the lipophilic pharmacokinetic properties of drug molecules , potentially enhancing its bioavailability.

Result of Action

The compound exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae , which can be compared with the commercial acaricide cyenopyrafen . This suggests that it could be effective in controlling mite populations.

properties

IUPAC Name |

6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN4/c1-3-10-11(13)12(15-8-14-10)16-9-4-6-17(2)7-5-9/h8-9H,3-7H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOWYIJYOWFFGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)NC2CCN(CC2)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2435482.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2435488.png)

![5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2435490.png)

![1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2435493.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2435495.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2435497.png)

![Ethyl 4-[[7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2435501.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2435504.png)